4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that features a thiazepane ring, an imidazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a nucleophilic substitution reaction using 1-methylimidazole and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is likely to involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-thiazepane: Lacks the phenyl group, which may affect its reactivity and biological activity.
7-phenyl-1,4-thiazepane: Lacks the imidazole and sulfonyl groups, resulting in different chemical properties and applications.
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-diazepane:
Uniqueness
4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane is unique due to its combination of a thiazepane ring, an imidazole ring, and a sulfonyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-17-11-15(16-12-17)22(19,20)18-8-7-14(21-10-9-18)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBIKEMROFBSAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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